N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-3-methylbenzamide
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Overview
Description
N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-3-methylbenzamide is a complex organic compound that features a furan ring, a piperidine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-3-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through reductive amination of an aldehyde or ketone with an amine, followed by reduction of the imine group.
Attachment of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated furan.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide group through the reaction of the intermediate with 3-methylbenzoic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it may inhibit the synthesis of essential bacterial proteins by binding to specific enzymes . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
- 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles
Uniqueness
N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-3-methylbenzamide is unique due to its combination of a furan ring, a piperidine ring, and a benzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the furan ring can enhance its antimicrobial activity, while the piperidine ring can improve its pharmacokinetic properties.
Properties
Molecular Formula |
C19H24N2O2 |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-3-methylbenzamide |
InChI |
InChI=1S/C19H24N2O2/c1-15-7-5-8-16(13-15)19(22)20-14-17(18-9-6-12-23-18)21-10-3-2-4-11-21/h5-9,12-13,17H,2-4,10-11,14H2,1H3,(H,20,22) |
InChI Key |
QQUCCLBCZXNQNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CO2)N3CCCCC3 |
Origin of Product |
United States |
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